6-Methoxy-2(3H)-benzothiazolone
Overview
Description
6-Methoxy-2(3H)-benzothiazolone is a chemical compound belonging to the benzothiazolone family It is characterized by a benzene ring fused to a thiazole ring, with a methoxy group (-OCH₃) attached to the sixth carbon of the benzene ring
Mechanism of Action
Target of Action
The primary target of 6-Methoxy-2(3H)-benzothiazolone is the ammonia-oxidizing bacterium Nitrosomonas europaea . This bacterium plays a crucial role in the nitrogen cycle, converting ammonia to nitrite .
Mode of Action
This compound interacts with its target by inhibiting the conversion of ammonia (NH3) to hydroxylamine (NH2OH) and further to nitrite (NO2-) in Nitrosomonas europaea . This suggests that this compound blocks both the ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways .
Biochemical Pathways
The affected biochemical pathway is the nitrogen cycle, specifically the nitrification process. By inhibiting the conversion of ammonia to nitrite, this compound disrupts the nitrification process, which is a key step in the nitrogen cycle .
Pharmacokinetics
It’s known that the compound’s activity was reduced subsequently due to biodegradation by soil microbes
Result of Action
The molecular and cellular effects of this compound’s action result in the suppression of NO2− and NO3− production during soil incubation . This indicates that the compound has a significant impact on the nitrogen cycle, specifically on the process of nitrification .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity was observed to be reduced due to biodegradation by soil microbes . This suggests that the presence and activity of certain microbes in the environment can affect the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
6-Methoxy-2(3H)-benzothiazolone has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the conversion of ammonia (NH3) to hydroxylamine (NH2OH) as well as NH2OH to nitrite (NO2-) in Nitrosomonas europaea, suggesting that this compound blocks both ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways .
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit the germination of cress (Lepidium sativum L.) seeds at concentrations greater than 0.03 mM . This suggests that this compound may influence cell function by inhibiting certain cellular processes such as germination.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. As mentioned earlier, it inhibits the enzymatic pathways of ammonia monooxygenase and hydroxylamine oxidoreductase in Nitrosomonas europaea .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving the germination of cress seeds
Metabolic Pathways
It is known to be involved in the enzymatic pathways of ammonia monooxygenase and hydroxylamine oxidoreductase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2(3H)-benzothiazolone typically involves the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate thiazolone ring, followed by methylation to introduce the methoxy group.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2(3H)-benzothiazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound-5-oxide.
Reduction: Reduction reactions can lead to the formation of this compound-5-ol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides and amines are employed, often in the presence of a base.
Major Products Formed:
Oxidation Products: this compound-5-oxide
Reduction Products: this compound-5-ol
Substitution Products: Various substituted benzothiazolones depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-2(3H)-benzothiazolone has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Methoxy-2(3H)-benzoxazolone: Similar structure but with an oxygen atom replacing the sulfur atom in the thiazole ring.
2-Methoxy-3H-benzothiazolone: Similar structure but with the methoxy group at a different position on the benzene ring.
Uniqueness: 6-Methoxy-2(3H)-benzothiazolone is unique due to its specific arrangement of functional groups, which influences its chemical reactivity and biological activity. Its methoxy group enhances its solubility and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
6-methoxy-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-11-5-2-3-6-7(4-5)12-8(10)9-6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPYQLRSABFZAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548276 | |
Record name | 6-Methoxy-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40925-65-3 | |
Record name | 6-Methoxy-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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